molecular formula C19H18N2O2S2 B2697392 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-67-8

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2697392
CAS RN: 896345-67-8
M. Wt: 370.49
InChI Key: SZSRXKKVWGHQSD-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA belongs to the class of thiazole compounds and has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Metabolic Pathways and Toxicity

  • Thiazole derivatives undergo metabolism in mice, leading to the formation of toxic metabolites. This study on thiabendazole and similar compounds shows how thiazoles can be metabolized to thioamides and dicarbonyl fragments, indicating a potential area of toxicological research for related compounds (Mizutani, Yoshida, & Kawazoe, 1994).

Supramolecular Chemistry

  • N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior in ethanol/water and methanol/water mixtures. The study highlights the influence of methyl functionality and S⋯O interaction on gelation, suggesting applications in materials science (Yadav & Ballabh, 2020).

Anticancer Activity

  • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines. This work demonstrates the potential of thiazole derivatives in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Fluorescent Dyes and Probes

  • Thioamide derivatives of pyrene and perylene were synthesized and shown to emit fluorescence across a wide spectrum. These compounds, including thiazolyl derivatives, could be used in developing new fluorescent probes for biological and chemical sensing applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Agents

  • New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and demonstrated significant antimicrobial activity. This suggests the potential of thiazole derivatives, including compounds similar to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide, in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Mechanism of Action

    Target of action

    Compounds with a thiazole nucleus, like “N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide”, are known to interact with a variety of biological targets due to their aromatic nature and ability to form stable complexes .

    Mode of action

    The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. The presence of functional groups like methoxy and methylthio could influence the binding affinity and specificity .

    Biochemical pathways

    Thiazole derivatives have been found to affect a wide range of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-12-10-13(8-9-16(12)23-2)15-11-25-19(20-15)21-18(22)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSRXKKVWGHQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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